molecular formula C12H17Cl2N B1437303 1-Benzyl-4-chloropiperidine hydrochloride CAS No. 21937-57-5

1-Benzyl-4-chloropiperidine hydrochloride

Cat. No. B1437303
CAS RN: 21937-57-5
M. Wt: 246.17 g/mol
InChI Key: OHKKMIMUBHLTNF-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloropiperidine hydrochloride is a chemical compound with the CAS Number: 21937-57-5 . It has a molecular weight of 246.18 . The IUPAC name for this compound is 1-benzyl-4-chloropiperidine hydrochloride . It is a solid at room temperature .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-Benzyl-4-chloropiperidine hydrochloride, is a topic of interest in modern organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are particularly important . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The InChI code for 1-Benzyl-4-chloropiperidine hydrochloride is 1S/C12H16ClN.ClH/c13-12-6-8-14 (9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Benzyl-4-chloropiperidine hydrochloride is a solid at room temperature . It has a molecular weight of 246.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Preparation of 3-Chloropiperidine Compounds : A study by Li et al. (2013) in "Tetrahedron" demonstrates a one-pot intramolecular chloroamination method to produce 3-Chloropiperidine compounds, using a precursor similar to 1-Benzyl-4-chloropiperidine hydrochloride. This method is significant for the synthesis of complex chloropiperidine structures (Li et al., 2013).

  • Synthesis of 4-Chloropiperidine Hydrochloride : Zhang Guan-you (2010) described a method for synthesizing 4-Chloropiperidine Hydrochloride, a related compound, using piperidin-4-one hydrochloride, which is closely related to 1-Benzyl-4-chloropiperidine hydrochloride. This study in "Shandong Chemical Industry" provides insights into the synthesis process and potential applications of chloropiperidine derivatives (Zhang Guan-you, 2010).

Pharmacological Applications

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) in "Journal of medicinal chemistry" synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including a compound closely related to 1-Benzyl-4-chloropiperidine hydrochloride, and evaluated their anti-acetylcholinesterase activity. The study suggests significant potential in the development of antidementia agents (Sugimoto et al., 1990).

Chemical Reaction Studies

  • Photolysis of Hindered N-Chloroamines : A study by Toda et al. (1972) in "Bulletin of the Chemical Society of Japan" involved the photolysis of hindered N-Chloroamines, including compounds similar to 1-Benzyl-4-chloropiperidine hydrochloride. This research provides valuable insights into the reaction pathways and stability of chloropiperidine compounds (Toda et al., 1972).

Novel Synthesis Methods

  • Synthesis of 1-tert-butyl-4-chloropiperidine : Amato et al. (2005) in "The Journal of organic chemistry" described two efficient routes for synthesizing 1-tert-butyl-4-chloropiperidine, a compound structurally similar to 1-Benzyl-4-chloropiperidine hydrochloride. This study is significant for understanding alternative synthesis methods of chloropiperidine derivatives (Amato et al., 2005).

properties

IUPAC Name

1-benzyl-4-chloropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKKMIMUBHLTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176348
Record name 1-Benzyl-4-chloropiperidinium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-chloropiperidine hydrochloride

CAS RN

21937-57-5
Record name Piperidine, 4-chloro-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-chloropiperidinium chloride
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Record name 1-Benzyl-4-chloropiperidinium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-chloropiperidinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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